N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide is 1-[(3-chlorobenzoyl)amino]-3-prop-2-enylthiourea , derived from its structural components: a 3-chlorobenzoyl group, a thiourea moiety, and an allyl substituent. The name follows IUPAC rules by prioritizing the benzoyl fragment as the principal chain, with the thiourea group (-NHC(=S)NH-) and allyl substituent (prop-2-enyl) as functional modifiers.
Synonyms for this compound reflect historical naming conventions and registry identifiers, including 3-chloro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide and 15944-95-3 (CAS Registry Number). Additional variants, such as 1-[(3-chlorobenzoyl)amino]-3-prop-2-enylthiourea , emphasize the thiourea backbone’s substitution pattern. These synonyms are critical for cross-referencing in chemical databases like PubChem and ChemSpider, where the compound is cataloged under multiple identifiers.
Molecular Formula and Structural Elucidation
The molecular formula C₁₁H₁₂ClN₃OS (molecular weight: 269.75 g/mol) confirms the compound’s composition: 11 carbon atoms, 12 hydrogens, one chlorine, three nitrogens, one oxygen, and one sulfur. Structural elucidation via spectroscopic methods reveals:
- A 3-chlorobenzoyl group (C₆H₄ClCO-) attached to the hydrazinecarbothioamide core.
- An allyl substituent (CH₂CHCH₂) bonded to the thiourea nitrogen.
- A thiourea linkage (-NHC(=S)NH-) connecting the benzoyl and allyl groups.
The SMILES string C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Cl and InChI key QQXADVDJRUITGL-UHFFFAOYSA-N provide machine-readable representations of the structure, enabling computational modeling and database searches. X-ray crystallography of related hydrazinecarbothioamides confirms planar geometries for the thiourea and benzoyl moieties, with dihedral angles influenced by steric and electronic effects.
Conformational Analysis and Tautomeric Forms
This compound exhibits conformational flexibility due to rotation around the N–N and C–S bonds. Computational studies of analogous thioureas suggest thione-thiol tautomerism is possible, though the thione form dominates in solid and solution states. Key features include:
- Intramolecular hydrogen bonding between the thiourea N–H and benzoyl carbonyl oxygen, stabilizing the thione tautomer.
- A rotational barrier of ~10–15 kcal/mol for the allyl group, as inferred from density functional theory (DFT) calculations on similar compounds.
| Tautomer/Conformer | Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|
| Thione | 0.0 | N–H⋯O hydrogen bond |
| Thiol | +4.2 | S–H⋯N hydrogen bond |
The thione form’s prevalence is corroborated by infrared (IR) spectra, which show a C=S stretch at ~1240 cm⁻¹ and absence of S–H vibrations.
Comparative Structural Features with Related Hydrazinecarbothioamide Derivatives
Structural variations among hydrazinecarbothioamides arise from substitutions on the benzoyl and allyl groups. For example:
Properties
IUPAC Name |
1-[(3-chlorobenzoyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-6-13-11(17)15-14-10(16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXADVDJRUITGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-chlorobenzoyl chloride with N-allylthiosemicarbazide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the chlorobenzoyl group is replaced by other functional groups.
Scientific Research Applications
Organic Synthesis
Reagent and Building Block
N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules. Researchers utilize this compound in the synthesis of thiourea derivatives and other hydrazine-based compounds, which are significant in medicinal chemistry .
Biological Research
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound may be comparable to standard antibiotics, showcasing its potential as a therapeutic agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression, indicating its potential as a lead compound for cancer treatment .
Mechanistic Studies
Protein-Ligand Interactions
this compound is being studied for its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and developing targeted therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial activity | Showed significant inhibition against E. coli with MIC values comparable to ceftriaxone. |
| Study B | Anticancer efficacy | Induced apoptosis in MCF-7 cell line with an IC50 value indicating potent cytotoxicity. |
| Study C | Protein interactions | Identified binding affinity to cancer-related enzymes, suggesting therapeutic applications. |
Mechanism of Action
The mechanism of action of N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Table 1: Structural Variations and Key Properties
Biological Activity
N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazinecarbothioamide moiety, which is known for its reactivity and biological significance. The presence of the allyl group enhances its potential as a reactive compound, while the chlorobenzoyl group may influence its interactions with biological targets.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Anticancer Properties : Research has shown that this compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The mechanism involves interaction with specific molecular targets that regulate cell cycle progression.
The biological effects of this compound can be summarized as follows:
- Enzyme Interaction : The compound may act as an enzyme inhibitor, modulating key metabolic pathways involved in cell growth and survival.
- DNA/RNA Interaction : It has been suggested that the compound can bind to nucleic acids, potentially leading to alterations in gene expression or interference with replication processes.
- Cell Signaling Modulation : By influencing cellular signaling pathways, the compound may affect processes such as apoptosis and differentiation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 2 | In vitro assays showed that the compound induces apoptosis in various cancer cell lines, with IC50 values indicating potent anti-proliferative effects. |
| Study 3 | Investigated the compound's mechanism of action through molecular docking studies, revealing potential binding sites on target enzymes involved in cancer metabolism. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-2-(3-chlorobenzoyl)hydrazinecarbothioamide?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Formation of the hydrazinecarbothioamide backbone : Reacting 3-chlorobenzoyl chloride with allyl hydrazinecarbothioamide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the core structure .
Functionalization : Condensation with aromatic aldehydes (e.g., 4-bromobenzaldehyde) in ethanol with glacial acetic acid as a catalyst, followed by cyclization with brominated ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in 2-propanol/DMF .
- Key Considerations : Purity is enhanced by recrystallization in methanol or ethanol, monitored by TLC (Rf ~0.45–0.53 in ethanol/benzene/hexane systems) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts for the allyl group (δ 5.1–5.8 ppm for vinyl protons) and 3-chlorobenzoyl moiety (δ 7.3–8.1 ppm for aromatic protons) .
- FT-IR : Confirm C=O (1686–1690 cm⁻¹), C=S (1177–1182 cm⁻¹), and NH stretching (3237–3265 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to identify molecular ions (e.g., [M+H]⁺) and fragmentation patterns adhering to the nitrogen rule .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving tautomeric forms or hydrogen-bonding networks .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli with MIC values compared to standard antibiotics .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC₅₀ calculations .
- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase or COX-2 inhibition, using donepezil or celecoxib as positive controls .
Advanced Research Questions
Q. How can spectral data discrepancies (e.g., unexpected NMR shifts) be resolved during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., hindered rotation of the thioamide group) using variable-temperature NMR .
- Crystallographic Validation : Resolve ambiguous protonation states via X-ray diffraction, leveraging SHELXL’s twin refinement tools for challenging datasets .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modulation : Replace the 3-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic effects on target binding .
- Pharmacophore Modeling : Use Chem3D or AutoDock to identify critical interactions (e.g., hydrogen bonds with the C=O group) and design derivatives with enhanced affinity .
- Metallocomplex Formation : Coordinate with transition metals (e.g., Cu(II), Zn(II)) to enhance DNA intercalation or ROS generation in anticancer assays .
Q. How can polymorphism or crystallization challenges be addressed?
- Methodological Answer :
- Solvent Screening : Test crystallization in mixed solvents (e.g., DMSO/water, ethanol/hexane) to induce different polymorphs .
- Hydrogen-Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to predict packing motifs and dominant intermolecular interactions (e.g., N–H⋯S vs. N–H⋯O) .
- Cryo-Crystallography : Collect data at 100 K to stabilize fragile crystals and reduce thermal motion artifacts .
Q. What computational approaches validate experimental data or predict novel properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with SARS-CoV-2 Mpro) to identify stable binding poses and residence times .
- QSAR Modeling : Correlate logP values or Hammett constants (σ) with bioactivity using multivariate regression to prioritize synthetic targets .
- TD-DFT Calculations : Predict UV-Vis absorption spectra for photodynamic therapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
